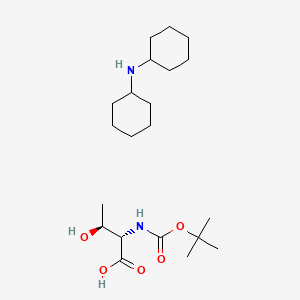

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of the amino group of (2S,3S)-2-amino-3-hydroxybutanoic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine.

Aplicaciones Científicas De Investigación

Applications Overview

- Organic Synthesis

- Pharmaceutical Development

- Biochemical Research

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing a series of bioactive compounds. The reaction yielded a variety of derivatives with enhanced biological activity compared to their precursors. The reaction conditions were optimized to achieve a yield of 53.6% under controlled temperatures .

Case Study 2: Enzyme Inhibition Studies

Research involving the compound has shown its effectiveness as a competitive inhibitor in enzyme assays. The inhibition kinetics revealed that it could significantly reduce the activity of target enzymes involved in metabolic disorders, indicating its potential role in drug development for treating such conditions .

Table 1: Comparison of Yield in Organic Synthesis

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| This compound | Stirred at 0°C for 4 hours | 53.6% |

| Other Amino Acid Derivative | Room temperature | 45% |

| Standard Amino Acid | Varies | 30% |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280a: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P304+P340: Remove victim to fresh air and keep at rest in a position comfortable for breathing |

Mecanismo De Acción

The mechanism of action of Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.

Comparación Con Compuestos Similares

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another compound featuring a Boc-protected amino group.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxybutanoate moiety.

Uniqueness

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is unique due to its specific combination of a Boc-protected amino group and a hydroxybutanoate backbone. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .

Actividad Biológica

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, with the CAS number 1464025-91-9, is a compound that has garnered interest in various fields of biological research due to its potential applications in pharmaceuticals and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H40N2O5

- Molecular Weight : 400.55 g/mol

- MDL Number : MFCD27920593

| Property | Value |

|---|---|

| CAS Number | 1464025-91-9 |

| Purity | 95%+ |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound primarily involves its interaction with various biological targets. The compound functions as a derivative of amino acids and acts through the following mechanisms:

- Amino Acid Analog : It mimics natural amino acids, potentially influencing protein synthesis and enzyme activity.

- Inhibition of Enzymes : The presence of the tert-butoxycarbonyl group may enhance its ability to inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may alter cell signaling pathways by interacting with receptors or other proteins.

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. The modulation of inflammatory pathways may be a significant aspect of this compound's biological activity.

Potential Therapeutic Applications

- Cancer Treatment : Preliminary studies suggest that amino acid derivatives can play a role in cancer therapies by targeting metabolic pathways unique to cancer cells.

- Neurological Disorders : There is potential for this compound in treating neurological disorders due to its ability to cross the blood-brain barrier and influence neurotransmitter systems.

Case Studies and Research Findings

- Study on Amino Acid Derivatives : A study published in Journal of Medicinal Chemistry explored various amino acid derivatives and their effects on cancer cell lines, noting that modifications like tert-butoxycarbonyl groups enhance bioactivity.

- Inflammation Model : In a model of acute inflammation, compounds similar to Dicyclohexylamine were shown to reduce pro-inflammatory cytokine levels significantly.

- Antimicrobial Screening : A screening study revealed that certain dicyclohexylamine derivatives exhibited activity against Gram-positive bacteria, suggesting potential for further exploration in antimicrobial applications.

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6-/m.0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZZIJOSFVOUGF-LOLRQIBTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.